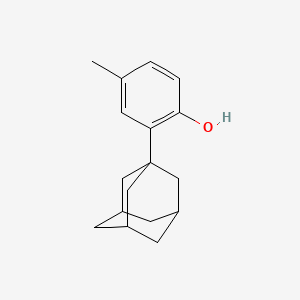
2-(1-Adamantyl)-4-metilfenol
Descripción general
Descripción
2-(1-Adamantyl)-4-methylphenol is a chemical compound that features an adamantyl group attached to a phenol ring The adamantyl group is a bulky, diamondoid structure that imparts unique physical and chemical properties to the compound
Aplicaciones Científicas De Investigación
2-(1-Adamantyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Análisis Bioquímico
Cellular Effects
The effects of 2-(1-Adamantyl)-4-methylphenol on cellular processes are diverse. In cancer cells, the compound has been found to disrupt the microtubule network by binding to the colchicine binding site of tubulin, leading to the formation of atypical tubulin assemblies . This disruption can inhibit cell proliferation and induce apoptosis. Furthermore, 2-(1-Adamantyl)-4-methylphenol has been shown to influence cell signaling pathways, such as the PI3K/Akt pathway, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(1-Adamantyl)-4-methylphenol exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as tubulin, and inhibit its polymerization, leading to microtubule destabilization . Additionally, 2-(1-Adamantyl)-4-methylphenol can modulate enzyme activity by acting as an inhibitor or activator, depending on the enzyme and the context of the reaction. For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Adamantyl)-4-methylphenol can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that 2-(1-Adamantyl)-4-methylphenol remains stable under physiological conditions but can degrade under extreme pH or high-temperature conditions . Long-term exposure to the compound in in vitro studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-(1-Adamantyl)-4-methylphenol vary with different dosages in animal models. At low doses, the compound has been observed to exert protective effects against oxidative stress by enhancing the activity of antioxidant enzymes . At higher doses, 2-(1-Adamantyl)-4-methylphenol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative damage.
Metabolic Pathways
2-(1-Adamantyl)-4-methylphenol is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which hydroxylate the adamantyl group . This hydroxylation increases the compound’s solubility and facilitates its excretion. Additionally, 2-(1-Adamantyl)-4-methylphenol can influence metabolic flux by modulating the activity of key enzymes involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, 2-(1-Adamantyl)-4-methylphenol is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Transport proteins, such as albumin, can bind to 2-(1-Adamantyl)-4-methylphenol and facilitate its distribution throughout the body . The compound’s distribution is also influenced by its affinity for certain tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(1-Adamantyl)-4-methylphenol is crucial for its activity and function. The compound has been found to localize in the mitochondria, where it can influence mitochondrial function and induce apoptosis . This localization is facilitated by targeting signals and post-translational modifications that direct 2-(1-Adamantyl)-4-methylphenol to specific compartments within the cell. Additionally, the compound can interact with nuclear receptors and influence gene expression by modulating transcriptional activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-4-methylphenol typically involves the alkylation of 4-methylphenol with 1-adamantyl halides. One common method includes the reaction of 4-methylphenol with 1-bromoadamantane in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 2-(1-Adamantyl)-4-methylphenol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Adamantyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The adamantyl group can undergo substitution reactions, such as halogenation or nitration, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Mecanismo De Acción
The mechanism of action of 2-(1-Adamantyl)-4-methylphenol involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Adamantyl)-4-bromophenol
- 2-(1-Adamantyl)-4-methoxyphenol
- 1-Adamantylamine
Uniqueness
2-(1-Adamantyl)-4-methylphenol is unique due to the presence of both the adamantyl and methylphenol groups, which confer distinct physical and chemical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a variety of applications in different fields .
Propiedades
IUPAC Name |
2-(1-adamantyl)-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O/c1-11-2-3-16(18)15(4-11)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14,18H,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLJIHBDAJFXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347111 | |
| Record name | 2-(1-Adamantyl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41031-50-9 | |
| Record name | 2-(1-Adamantyl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Adamantyl)-4-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(1-Adamantyl)-4-methylphenol in chemical synthesis?
A1: While 2-(1-Adamantyl)-4-methylphenol itself is not extensively studied in the provided research, a closely related compound, 2-(1-adamantyl)-4-methylphenol, plays a crucial role as a building block in the synthesis of a highly diastereo- and enantioselective hetero-Diels-Alder catalyst. [] This catalyst, derived from 2-(1-adamantyl)-4-methylphenol, enables the preparation of (2S,6R)-6-(tert-butyldimethylsilyloxymethyl)-2-methoxy-2,5-dihydropyran, a valuable chiral intermediate in organic synthesis. []
Q2: How do adamantane derivatives, like those synthesized using 2-(1-adamantyl)-4-methylphenol, interact with estrogen receptors?
A2: Research suggests that adamantane derivatives can exhibit estrogen-like activity. [] While 2-(1-Adamantyl)-4-methylphenol itself is not directly studied in this context, the paper highlights the binding interactions of structurally similar adamantanes, namely 4-(1-adamantyl)phenol (AdP) and 4,4'-(1,3-adamantanediyl)diphenol (AdDP), with human estrogen receptors alpha and beta (ERα and ERβ). [] These interactions induce conformational changes in the receptors, influencing their binding affinity for estrogen response elements (EREs) and potentially impacting downstream estrogenic signaling pathways. []
Q3: What are the implications of the potential estrogenic activity of adamantane derivatives?
A3: The study highlights the importance of investigating the potential estrogenic activity of novel synthetic compounds, including those incorporating adamantane structures. [] Understanding the interactions of these compounds with ERα and ERβ, as demonstrated with AdP and AdDP, is crucial for assessing their potential as selective estrogen receptor modulators (SERMs) and evaluating their potential impact on human health and the environment. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


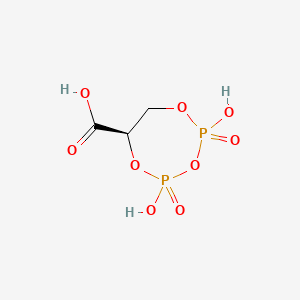


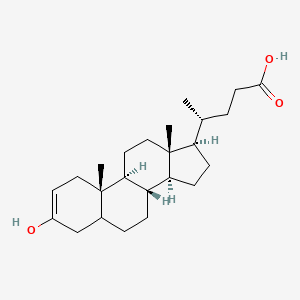
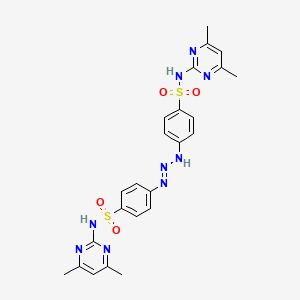
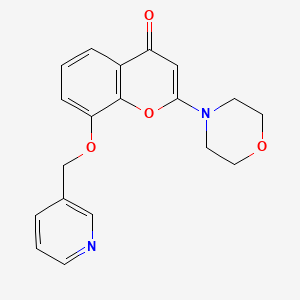
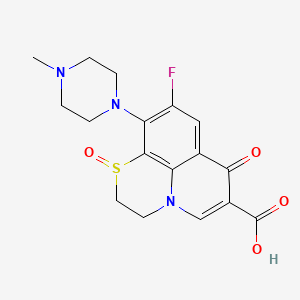
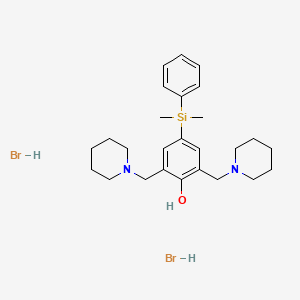


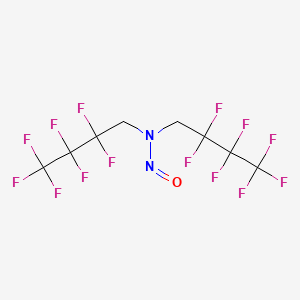
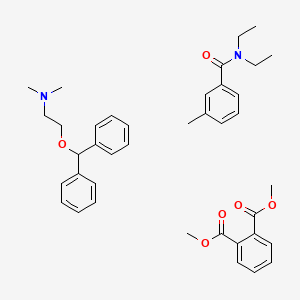
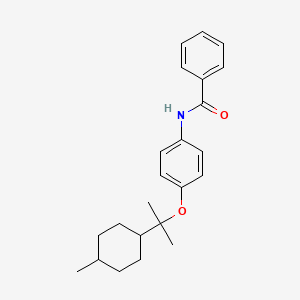
![(2S)-2-amino-6-[[2-chloroethyl(nitroso)carbamoyl]amino]hexanoic acid](/img/structure/B1220973.png)
